Target Annotation Gap: Absence of Quantitative Activity Data vs. Annotated Analogs AZD8330 and CHEMBL567503
CAS 1226450-71-0 has no annotated biological target or reported IC50/Ki value in any public database (ChEMBL, BindingDB, PubChem) . In contrast, the structurally related analog AZD8330 (2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide) is a well-characterized, potent, and selective allosteric MEK1/2 inhibitor with an IC50 of 7 nM . Similarly, CHEMBL567503 (N-(3,3-diphenylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) is a potent sEH inhibitor with an IC50 of 8.10 nM against the human enzyme [1]. This represents a complete data void for the target compound versus quantitatively defined, single-digit nanomolar potency for its closest structural neighbors.
| Evidence Dimension | Primary Target Annotation and Biochemical Potency |
|---|---|
| Target Compound Data | No annotated target; no IC50/Ki data available |
| Comparator Or Baseline | AZD8330: MEK1/2 IC50 = 7 nM ; CHEMBL567503: human sEH IC50 = 8.10 nM [1] |
| Quantified Difference | >1,000-fold potency gap inferred; target identity unknown for CAS 1226450-71-0 |
| Conditions | AZD8330: MEK1/2 enzymatic inhibition assay ; CHEMBL567503: human soluble epoxide hydrolase inhibition assay [1] |
Why This Matters
Procurement of CAS 1226450-71-0 cannot be justified for target-based screening campaigns where AZD8330 or CHEMBL567503 provide validated, potent chemical probes for MEK and sEH, respectively.
- [1] BindingDB. BDBM50302481 (CHEMBL567503): N-(3,3-diphenylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IC50: 8.10 nM (human sEH). Accessed May 2026. View Source
